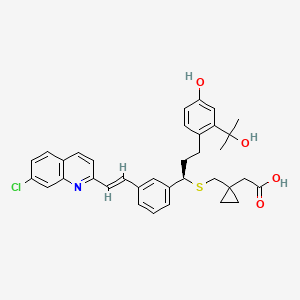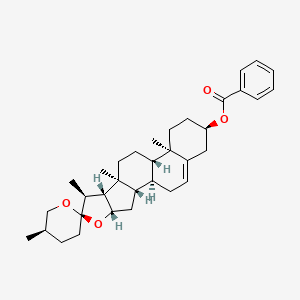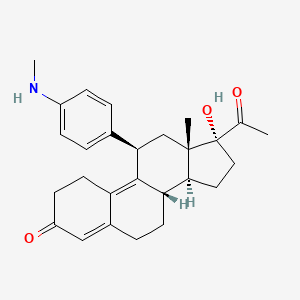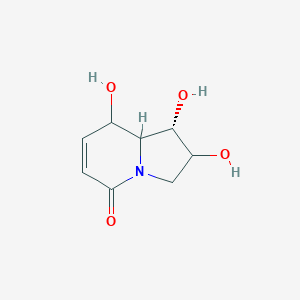
(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of indolizine derivatives involves strategic organic reactions, including the Fischer indole synthesis and modifications thereof. For example, the synthesis of new tetracyclic indolizino[1,2-b]indole-1-one derivatives showcases the complexity and creativity in generating indolizine-based compounds (Bhattacharya et al., 2001). Another study describes the preparation of 3,5-dihydrobenz[f]indolizin-3-one through a novel dehydration reaction, highlighting the diverse synthetic routes available for indolizine derivatives (Rigo et al., 1990).
Molecular Structure Analysis
The structural elucidation of these compounds often involves advanced analytical techniques such as X-ray crystallography and NMR spectroscopy. The detailed molecular structure analysis helps in understanding the conformation and reactivity of these molecules. For instance, the structural identification of 3,5-dihydrobenz[f]indolizin-3-one provided insights into its molecular framework (Rigo et al., 1990).
Chemical Reactions and Properties
Indolizine derivatives undergo a variety of chemical reactions, including autoxidation and cycloaddition, that result in a wide range of products with unique properties. The autoxidation of tetracyclic indolizino[1,2-b]indole-1-one derivatives to produce hydroperoxy and methoxy derivatives is a case in point (Bhattacharya et al., 2001).
Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
One prominent area of application is in the field of synthetic chemistry, where these compounds serve as key intermediates in the synthesis of complex molecules. For instance, the study by Mmutlane, Harris, and Padwa (2005) demonstrates the use of indolizinone-based compounds in the preparation of novel indolo- and furano-fused indolizinones via 1,3-dipolar cycloaddition chemistry. This method highlights the versatility of indolizinone derivatives in constructing complex heterocyclic frameworks, useful in diverse synthetic pathways (E. Mmutlane, J. Harris, & A. Padwa, 2005).
Pharmacological Research
In pharmacological research, derivatives of indolizinone have been explored for their cytotoxic activities against various cancer cell lines. A study by Sharma et al. (2003) synthesized 6,7-diphenyl-2,3,8,8a-tetrahydro-1H-indolizin-5-one analogues and evaluated them for cytotoxic activity, demonstrating potential anticancer properties (Vedula M. Sharma et al., 2003).
Natural Product Synthesis
These compounds also find applications in the synthesis of natural product-like structures, as shown by Jiang et al. (2007), who developed a versatile strategy for the synthesis of polyhydroxylated indolizidines, compounds that mimic the structure of certain natural products (Xiao-Ping Jiang et al., 2007).
Materials Science
In materials science, the fluorescence properties of indolizinone derivatives have been utilized. Lopez and Abelt (2012) reported on the synthesis and photophysical properties of PRODAN-based fluorescent models of cholesterol, where indolizinone cores were used to enhance solvent polarity sensing abilities (Nicholas Lopez & C. Abelt, 2012).
Propiedades
IUPAC Name |
(1S)-1,2,8-trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4/c10-4-1-2-6(12)9-3-5(11)8(13)7(4)9/h1-2,4-5,7-8,10-11,13H,3H2/t4?,5?,7?,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMEYQMTTXNRN-LOASFGFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2N1C(=O)C=CC2O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([C@H](C2N1C(=O)C=CC2O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1,2,8-Trihydroxy-2,3,8,8a-tetrahydro-1H-indolizin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


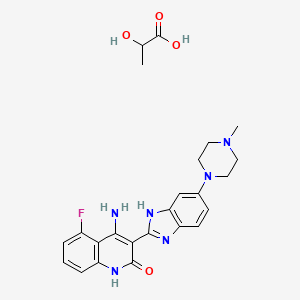
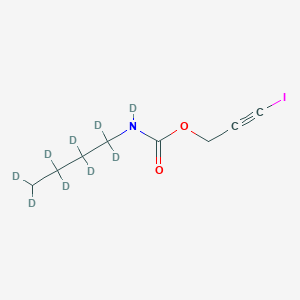
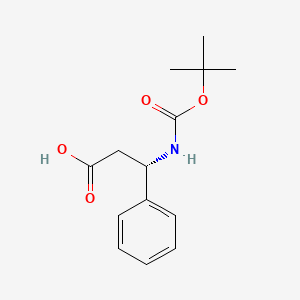
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)

